Tpl2 Kinase Inhibitor
Overview
Description
Mechanism of Action
Target of Action
The primary target of the Tpl2 Kinase Inhibitor is the Tumor Progression Locus 2 (Tpl2) , also known as MAP3K8 . Tpl2 is a mitogen-activated protein kinase kinase kinase (MAP3K) and the primary regulator of ERK-mediated gene transcription downstream of multiple proinflammatory stimuli . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .
Mode of Action
This compound interacts with its target by inhibiting the Tpl2 kinase . This inhibition selectively blocks LPS and TNFα-stimulated phosphorylation of Tpl2, MEK, and ERK, with little to no inhibition of phosphorylated p38, JNK, or p65 observed . The inhibitor acts on both the production of and response to TNFα and IL-1β, thereby suppressing proinflammatory signaling .
Biochemical Pathways
The this compound affects the MEK-ERK inflammatory signaling pathway . Tpl2 phosphorylates the MAPK kinases MEK1 and MEK2 (MEK1/2), which, in turn, activates the MAPKs extracellular signal–regulated kinase 1 (ERK1) and ERK2 (ERK1/2) . By inhibiting Tpl2, the inhibitor suppresses this pathway and reduces the production and secretion of proinflammatory cytokines .
Result of Action
The inhibition of Tpl2 results in the suppression of inflammatory responses. Specifically, the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes are inhibited . This leads to a reduction in uncontrolled immune cell activation and inflammation, which is associated with multiple chronic inflammatory and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
The Tpl2 Kinase Inhibitor interacts with several enzymes and proteins. It displays significant selectivity over other related kinases . It inhibits the TPL2 kinase with an IC50 = 50 nM . The this compound is known to inhibit LPS-induced TNF-α production both from primary human monocytes and in whole blood .
Cellular Effects
The this compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The effects of the this compound change over time in laboratory settings. It has been shown to inhibit LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK . Both the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes was similarly inhibited with the this compound .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. Lewis rats were dosed orally with 3, 10, 30, or 100 mg/kg doses of the this compound . The this compound selectively inhibited LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK .
Metabolic Pathways
The this compound is involved in various metabolic pathways. It is a central signaling node in the inflammatory response of peripheral immune cells . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .
Transport and Distribution
The this compound is transported and distributed within cells and tissues. It is known to increase the nuclear TNFα mRNA level, while decreasing that in the cytoplasm .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-S 7006 involves multiple steps, starting with the preparation of the core naphthyridine structure. The key steps include:
Formation of the naphthyridine core: This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the amino groups: The amino groups are introduced via nucleophilic substitution reactions.
Attachment of the pyridinylmethyl group: This step involves the use of pyridine derivatives under specific reaction conditions to ensure selective attachment.
Final modifications:
Industrial Production Methods
Industrial production of TC-S 7006 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
TC-S 7006 primarily undergoes substitution reactions due to the presence of reactive amino and nitrile groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenated compounds and nucleophiles. Conditions typically involve the use of polar aprotic solvents and controlled temperatures.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the naphthyridine core .
Scientific Research Applications
TC-S 7006 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research on immune cell function and cytokine production.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer, particularly acute myeloid leukemia.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways
Comparison with Similar Compounds
Similar Compounds
SB 202190: A selective inhibitor of p38 MAP kinase.
PD 98059: An inhibitor of MEK1.
U 0126: A selective inhibitor of MEK1 and MEK2.
Uniqueness of TC-S 7006
TC-S 7006 stands out due to its high selectivity for Tpl2 kinase and its ability to inhibit tumor necrosis factor-alpha production without significantly affecting other kinases. This makes it a valuable tool in research focused on inflammatory pathways and cancer .
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEUKWOOQOHUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429555 | |
Record name | Tpl2 Kinase Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871307-18-5 | |
Record name | Tpl2 Kinase Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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